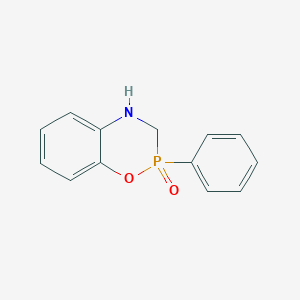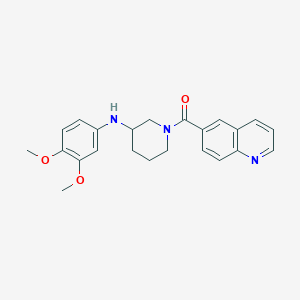![molecular formula C19H18N6O2 B6015900 [5-[(2-Methylbenzimidazol-1-yl)methyl]-1,2-oxazol-3-yl]-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)methanone](/img/structure/B6015900.png)
[5-[(2-Methylbenzimidazol-1-yl)methyl]-1,2-oxazol-3-yl]-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[5-[(2-Methylbenzimidazol-1-yl)methyl]-1,2-oxazol-3-yl]-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)methanone is a complex organic compound featuring multiple heterocyclic structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [5-[(2-Methylbenzimidazol-1-yl)methyl]-1,2-oxazol-3-yl]-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)methanone typically involves multi-step reactions. One common approach is the condensation of ortho-phenylenediamine with benzaldehydes to form benzimidazole derivatives . This is followed by the formation of the oxazole ring through cyclization reactions involving appropriate reagents and conditions . The final step involves the construction of the pyrazolopyridine ring system, which can be achieved through various cyclization and condensation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
[5-[(2-Methylbenzimidazol-1-yl)methyl]-1,2-oxazol-3-yl]-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the heterocyclic rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .
Biology
In biological research, [5-[(2-Methylbenzimidazol-1-yl)methyl]-1,2-oxazol-3-yl]-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)methanone is studied for its potential as a therapeutic agent. Its interactions with biological targets such as enzymes and receptors are of particular interest .
Medicine
Its ability to interact with specific molecular targets makes it a candidate for treating various diseases .
Industry
In the industrial sector, this compound can be used in the production of advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers .
Wirkmechanismus
The mechanism of action of [5-[(2-Methylbenzimidazol-1-yl)methyl]-1,2-oxazol-3-yl]-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzimidazole derivatives: These compounds share the benzimidazole core structure and exhibit similar biological activities.
Oxazole derivatives: Compounds with the oxazole ring system also show comparable chemical reactivity and applications.
Pyrazolopyridine derivatives: These compounds have similar structural features and are used in related research areas.
Uniqueness
What sets [5-[(2-Methylbenzimidazol-1-yl)methyl]-1,2-oxazol-3-yl]-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)methanone apart is its combination of multiple heterocyclic rings, which imparts unique chemical and biological properties
Eigenschaften
IUPAC Name |
[5-[(2-methylbenzimidazol-1-yl)methyl]-1,2-oxazol-3-yl]-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O2/c1-12-21-16-4-2-3-5-18(16)25(12)11-14-8-17(23-27-14)19(26)24-7-6-15-13(10-24)9-20-22-15/h2-5,8-9H,6-7,10-11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPWPYGUSHQDKOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC3=CC(=NO3)C(=O)N4CCC5=C(C4)C=NN5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(2H-1,3-BENZODIOXOL-5-YL)-4,4-DIMETHYL-6-PHENYL-1H,4H,5H,6H-IMIDAZO[4,5-E]INDAZOLE](/img/structure/B6015823.png)


![N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-3-fluorobenzamide](/img/structure/B6015834.png)

![[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl][4-(trifluoromethyl)phenyl]methanone](/img/structure/B6015841.png)
![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(5,5-dimethyl-2-oxotetrahydro-3-furanyl)acetamide](/img/structure/B6015846.png)
![1-METHYL-N~5~-{2-METHYL-3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE](/img/structure/B6015854.png)
![2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]-N-[2-(3-pyridinyl)ethyl]acetamide](/img/structure/B6015856.png)
![(3-ethyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)methanone](/img/structure/B6015860.png)
![(3E)-N-[2-(4-morpholinyl)-2-(4-pyridinyl)ethyl]-3-pentenamide bis(trifluoroacetate)](/img/structure/B6015863.png)
![4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(4-chlorophenyl)benzamide](/img/structure/B6015879.png)
![4-(2-thienyl)-2-thioxo-2,5,6,7,8,9-hexahydro-1H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B6015884.png)
![6-methyl-4-{4-[(4-phenylpiperazin-1-yl)sulfonyl]benzyl}pyridazin-3(2H)-one](/img/structure/B6015898.png)
